Indométhacine Diamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate acute pain and relieve symptoms of arthritis (osteoarthritis and rheumatoid arthritis) or gout, such as inflammation, swelling, stiffness, and joint pain .

Synthesis Analysis

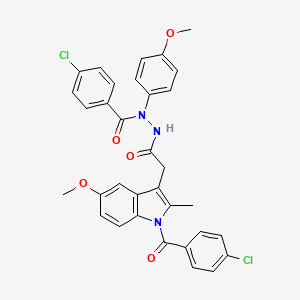

Indomethacin synthesis involves several steps, including the formation of an indole ring, which is a crucial part of the drug’s structure. The synthesis begins with 4-methoxyphenyl hydrazine and involves several reactions, including isomerization to an enamine and a subsequent cyclic [3,3] sigmatropic rearrangement .Molecular Structure Analysis

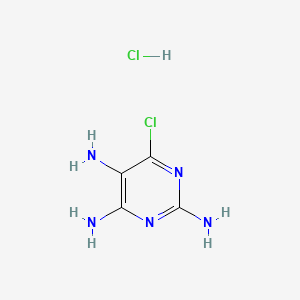

Indomethacin’s molecular formula is C19H16ClNO4 . It has a complex structure that includes an indole ring, which is crucial for its activity. The polymorphism of indomethacin lies in various meta-stable conformations of the molecule that are results of different orientations between the two aromatic indole and phenyl rings .Chemical Reactions Analysis

Indomethacin, like other NSAIDs, works by inhibiting the cyclooxygenase enzymes (COX-1 and 2), thereby decreasing prostaglandin levels . It also exhibits reactivity differences with ammonia gas and has been used to investigate acid-base reactions of solid materials .Physical and Chemical Properties Analysis

Indomethacin’s physical and chemical properties have been studied extensively. It is known to form polymorphs and solvates, and its amorphous properties have been extensively studied . More detailed information about its physical and chemical properties can be found on the PubChem database .Applications De Recherche Scientifique

Applications anti-inflammatoires

Indométhacine Diamide: , en tant que dérivé de l'indométhacine, conserve les propriétés anti-inflammatoires puissantes du composé parent. Il est couramment utilisé dans le traitement des maladies rhumatismales et autres maladies inflammatoires. Le mécanisme implique le blocage de la synthèse des prostaglandines, qui jouent un rôle clé dans le processus inflammatoire .

Effets analgésiques

Grâce à son action sur les enzymes cyclooxygénases (COX), l'this compound sert d'analgésique efficace. Il est particulièrement utile pour gérer les douleurs modérées à sévères, en particulier lorsque l'inflammation est également présente .

Propriétés antipyrétiques

L'this compound présente des effets antipyrétiques, ce qui la rend appropriée pour réduire la fièvre associée à diverses affections. Ceci est attribué à sa capacité à inhiber la synthèse des prostaglandines dans l'hypothalamus, qui est responsable de la régulation de la température .

Potentiel chimiopréventif

La recherche a montré que l'this compound peut posséder des propriétés chimiopréventives. Son rôle dans l'inhibition de la COX peut potentiellement réduire le risque de certains types de cancers, bien que des recherches supplémentaires soient nécessaires pour comprendre pleinement cette application .

Photostabilité et recherche physicochimique

Des études ont exploré la photostabilité et les caractéristiques physicochimiques de l'this compound dans les systèmes supramoléculaires. Comprendre sa stabilité dans diverses conditions est crucial pour son application dans les formulations pharmaceutiques .

Études sur la résistance aux insecticides

Bien que ce ne soit pas une application directe de l'this compound, la recherche sur la résistance aux diamides chez les ravageurs lépidoptères fournit des informations sur les défis liés au développement d'insecticides efficaces. Ces études se concentrent sur les mutations du site cible du récepteur de la ryanodine affectant la liaison des diamides, ce qui est pertinent pour la classe plus large des composés diamides .

Mécanisme D'action

Target of Action

Indomethacin Diamide, like its parent compound Indomethacin, primarily targets the enzyme Cyclooxygenase (COX) . COX is responsible for the rate-limiting step in prostaglandin and thromboxane biosynthesis via the arachidonic acid (AA) pathway . Prostaglandins play a crucial role in inflammation, pain, and fever, making COX an important target for anti-inflammatory drugs .

Mode of Action

Indomethacin Diamide acts by potently and non-selectively inhibiting the COX enzyme . This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators . It also inhibits the nuclear translocation of IRF3 following cytosolic nucleic acid recognition .

Pharmacokinetics

Indomethacin, the parent compound of Indomethacin Diamide, exhibits linear pharmacokinetics . Its plasma concentration, area under the curve, and urinary recovery are proportional to the administered dose, whereas its half-life and plasma and renal clearances are dose-independent . Indomethacin is eliminated by both renal excretion and formation of metabolites that are pharmacologically inactive . These include O-desmethyl-indomethacin, N-deschlorobenzoyl-indomethacin, and O-desmethyl-N-deschlorobenzoyl-indomethacin .

Result of Action

The molecular and cellular effects of Indomethacin Diamide’s action include the reduction of prostaglandin synthesis, leading to decreased inflammation, pain, and fever . It also inhibits nucleic acid-triggered IFN production . At the cellular level, Indomethacin Diamide has been found to induce heterogeneity in lipid membranes, potentially altering membrane protein functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Indomethacin Diamide. For instance, the development of resistance to Diamide insecticides, including Indomethacin Diamide, can be influenced by factors such as the frequency of application and the presence of other effective products with a different mode of action . Maintaining insect susceptibility to Diamide insecticides greatly depends on rotation with effective products that eliminate Diamide-resistant individuals .

Safety and Hazards

Indomethacin can increase the risk of fatal heart attack or stroke, even if you don’t have any risk factors . It should not be used just before or after heart bypass surgery (coronary artery bypass graft, or CABG) . Other side effects include skin rash, changes in vision, heart problems, signs of liver or pancreas problems, signs of stomach bleeding, kidney problems, and low red blood cells (anemia) .

Orientations Futures

Indomethacin is currently used to manage acute pain, rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, bursitis, gouty arthritis, and patent ductus arteriosus . Future research may focus on its unique effects demonstrating inhibitory modulation of NO-induced vasodilation and trigeminal activity, which may be fundamental to its ability to treat paroxysmal hemicrania and hemicrania continua .

Propriétés

IUPAC Name |

4-chloro-N'-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]-N-(4-methoxyphenyl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27Cl2N3O5/c1-20-28(29-18-27(43-3)16-17-30(29)37(20)32(40)21-4-8-23(34)9-5-21)19-31(39)36-38(25-12-14-26(42-2)15-13-25)33(41)22-6-10-24(35)11-7-22/h4-18H,19H2,1-3H3,(H,36,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSHTINDTQQHHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NN(C4=CC=C(C=C4)OC)C(=O)C5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27Cl2N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402849-25-6 |

Source

|

| Record name | Indomethacin diamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402849256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDOMETHACIN DIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG2PT836RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B583234.png)

![Cyclopenta[b]pyrrole, 1-acetyloctahydro-2-methyl-, (2alpha,3abeta,6abeta)- (9CI)](/img/no-structure.png)

![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)

![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)